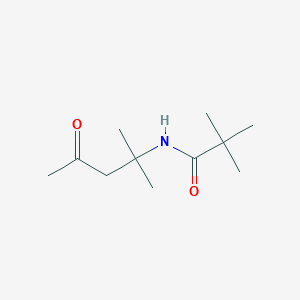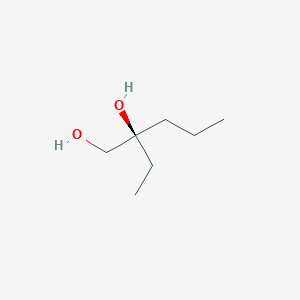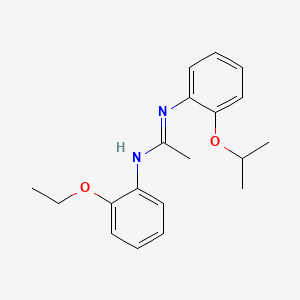
1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in various natural products and pharmaceuticals This particular compound is characterized by the presence of an indole core, a carboxylic acid group, a phenylsulfonyl group, and an ethyl ester moiety
Méthodes De Préparation
The synthesis of 1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole derivatives. In this method, phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The subsequent introduction of the carboxylic acid, phenylsulfonyl, and ethyl ester groups can be achieved through various functional group transformations and coupling reactions .
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts, protective groups, and purification techniques such as chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester has several scientific research applications:
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound’s structure makes it a candidate for drug development and medicinal chemistry research.
Mécanisme D'action
The mechanism of action of 1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester involves its interaction with various molecular targets and pathways. The indole core is known to interact with multiple receptors and enzymes, influencing biological processes. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity towards certain targets. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester can be compared with other indole derivatives such as:
1H-Indole-3-carboxylic acid, 1-(4-fluorophenyl)methyl ester: This compound has a similar indole core but differs in the substituent groups, which may result in different chemical and biological properties.
1H-Indole-3-carboxylic acid, 1-(phenylmethyl)-, 1-naphthalenyl ester: Another related compound with variations in the ester and phenyl groups, leading to unique characteristics.
Propriétés
Numéro CAS |
80360-15-2 |
|---|---|
Formule moléculaire |
C17H15NO4S |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
ethyl 1-(benzenesulfonyl)indole-3-carboxylate |
InChI |
InChI=1S/C17H15NO4S/c1-2-22-17(19)15-12-18(16-11-7-6-10-14(15)16)23(20,21)13-8-4-3-5-9-13/h3-12H,2H2,1H3 |
Clé InChI |
OXYQSCWGVLKSEB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14429655.png)
![(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B14429658.png)
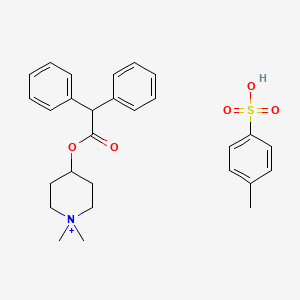
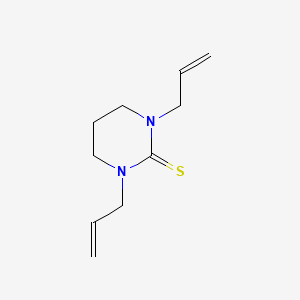
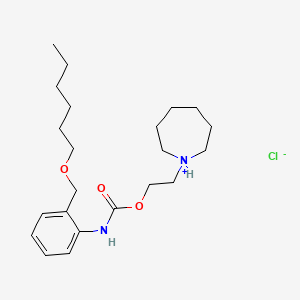
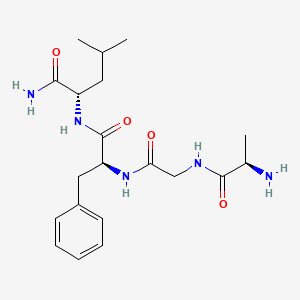
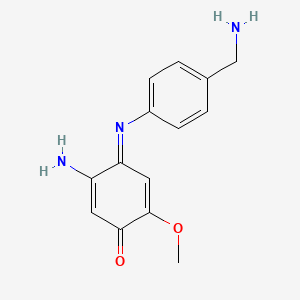
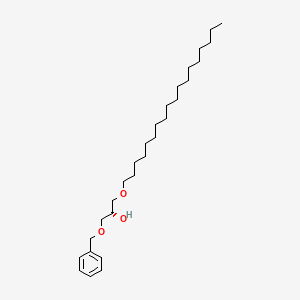
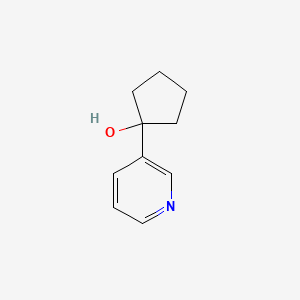
![Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane](/img/structure/B14429685.png)
![[(Chloroethynyl)sulfanyl]benzene](/img/structure/B14429686.png)
